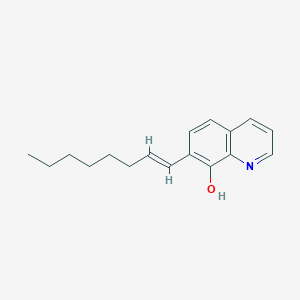
7-(Oct-1-EN-1-YL)quinolin-8-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Oct-1-EN-1-YL)quinolin-8-OL is a chemical compound known for its unique structure and properties It belongs to the quinoline family, which is characterized by a heterocyclic aromatic organic compound structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Oct-1-EN-1-YL)quinolin-8-OL typically involves the alkylation of quinolin-8-OL with an oct-1-EN-1-YL halide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Oct-1-EN-1-YL)quinolin-8-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the double bond in the oct-1-EN-1-YL group to a single bond, resulting in saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, or thiols are used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in different applications .
Applications De Recherche Scientifique
7-(Oct-1-EN-1-YL)quinolin-8-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical research.
Medicine: It has been investigated for its potential therapeutic properties, including antimalarial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 7-(Oct-1-EN-1-YL)quinolin-8-OL involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-8-OL: The parent compound without the oct-1-EN-1-YL group.
5-Chloromethylquinolin-8-OL: A derivative with a chloromethyl group instead of the oct-1-EN-1-YL group.
5-(((1-Azido-3-chloropropan-2-yl)oxy)methyl)quinolin-8-OL: A derivative with an azido group.
Uniqueness
7-(Oct-1-EN-1-YL)quinolin-8-OL is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other quinoline derivatives may not be as effective .
Propriétés
Formule moléculaire |
C17H21NO |
|---|---|
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
7-[(E)-oct-1-enyl]quinolin-8-ol |
InChI |
InChI=1S/C17H21NO/c1-2-3-4-5-6-7-9-15-12-11-14-10-8-13-18-16(14)17(15)19/h7-13,19H,2-6H2,1H3/b9-7+ |
Clé InChI |
QAKAQLXJQXWCOQ-VQHVLOKHSA-N |
SMILES isomérique |
CCCCCC/C=C/C1=C(C2=C(C=CC=N2)C=C1)O |
SMILES canonique |
CCCCCCC=CC1=C(C2=C(C=CC=N2)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



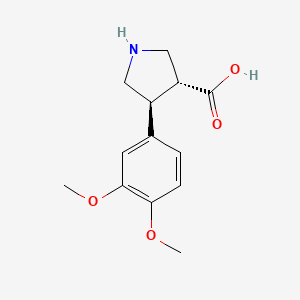
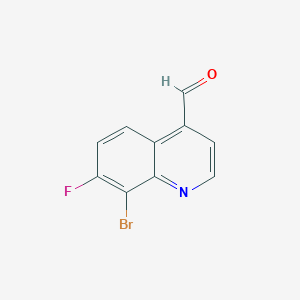
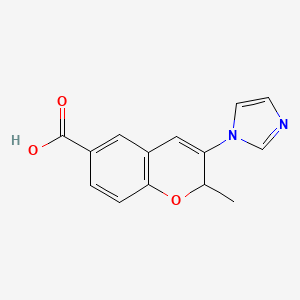

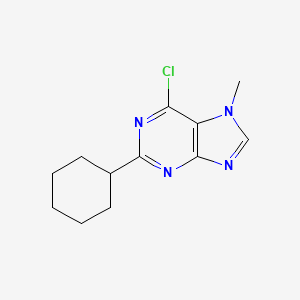

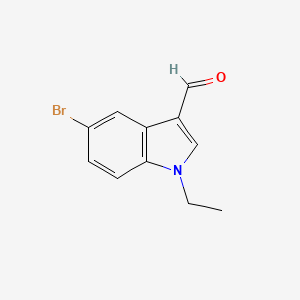


![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11862475.png)

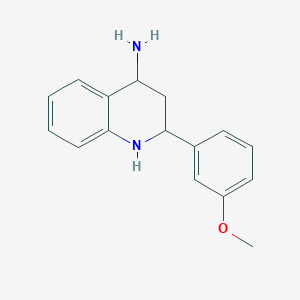
![Ethanone, 1-[2-(1-naphthalenyl)phenyl]-](/img/structure/B11862487.png)
